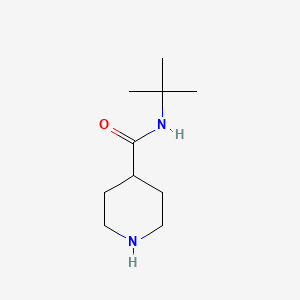

N-tert-butylpiperidine-4-carboxamide

Description

BenchChem offers high-quality N-tert-butylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-butylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,3)12-9(13)8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLXBOPJKYOSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of N-tert-Butylpiperidine-4-carboxamide

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the physicochemical properties of molecular building blocks. The trajectory of a hit-to-lead campaign is often dictated by the core scaffolds chosen at the very beginning. N-tert-butylpiperidine-4-carboxamide (CAS 86542-86-1) is a highly versatile secondary amine building block. Its unique combination of a basic piperidine core and a sterically demanding tert-butyl carboxamide makes it an ideal precursor for developing robust, bioavailable therapeutics, such as CXCR7 modulators[1] and protein-protein interaction (PPI) inhibitors.

This whitepaper dissects the physicochemical characteristics of this compound, the causality behind its structural design, and the self-validating protocols required to leverage it effectively in the laboratory.

Section 1: Core Physicochemical Characteristics

Understanding the baseline physicochemical data is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes. The properties of N-tert-butylpiperidine-4-carboxamide are highly favorable for fragment-based drug design[2].

Table 1: Key Quantitative Physicochemical Parameters

| Property | Value | Causality / Impact on Drug Design |

| Molecular Weight | 184.28 g/mol [2] | Low MW allows for significant downstream derivatization while remaining well within Lipinski's Rule of 5. |

| XLogP3 | 0.6[2] | A highly hydrophilic baseline ensures that subsequent lipophilic additions do not push the final drug candidate into extreme lipophilicity (LogP > 5). |

| TPSA | 41.1 Ų[2] | Optimal for membrane permeability; leaves an ample "budget" for additional polar groups without exceeding the 140 Ų threshold for oral bioavailability. |

| H-Bond Donors | 2[2] | Provides critical interaction points for target binding (e.g., hydrogen bonding networks in GPCR binding pockets). |

| H-Bond Acceptors | 2[2] | Balances the donor count, contributing to a favorable aqueous solvation profile. |

| Purity Standard | ≥97%[3] | Commercial standards ensure minimal interference from regioisomers during sensitive parallel synthesis workflows. |

Section 2: Structural Causality and Mechanistic Insights

The architecture of N-tert-butylpiperidine-4-carboxamide is not accidental; it is a masterclass in rational fragment design.

-

The Piperidine Core: The secondary amine of the piperidine ring acts as the primary site for synthetic diversification (alkylation, acylation, sulfonylation). At physiological pH (7.4), this nitrogen is predominantly protonated, which enhances aqueous solubility and often serves as a critical electrostatic anchor in acidic protein pockets.

-

The tert-Butyl Carboxamide Motif: Why use a tert-butyl group instead of a simple primary amide? The causality is two-fold. First, the bulky tert-butyl group provides immense steric hindrance around the amide bond, effectively shielding it from enzymatic hydrolysis by ubiquitous plasma amidases. This dramatically increases the metabolic half-life of the resulting compound. Second, the tert-butyl moiety locks the amide into a preferred conformation by restricting rotational degrees of freedom. This decreases the entropic penalty upon binding to a target receptor, a strategy frequently employed in the design of[1].

Synthetic divergence of N-tert-butylpiperidine-4-carboxamide into therapeutic classes.

Section 3: Self-Validating Experimental Protocols

To ensure the reliability of downstream assays, the physicochemical properties of the synthesized derivatives must be rigorously validated. Below are the standard, self-validating protocols used in our laboratory to handle this building block.

Protocol 1: High-Throughput LC-MS/MS LogD (pH 7.4) Determination

Lipophilicity dictates both potency and clearance. We employ a shake-flask method coupled with LC-MS/MS, designed with an internal mass balance check to prevent false readings from precipitation or non-specific binding.

-

Step 1: Stock Preparation. Prepare a 10 mM stock of the compound in 100% LC-MS grade DMSO. Causality: DMSO ensures complete dissolution of the solid material before introduction to the aqueous system, preventing micro-particulate suspension.

-

Step 2: Partitioning Setup. In a 96-well deep-well plate, add 10 µL of the stock to a biphasic mixture of 495 µL 1-octanol and 495 µL PBS (pH 7.4). Causality: Pre-saturating the octanol and PBS phases with each other prior to the assay prevents volume shifts during shaking.

-

Step 3: Mechanical Shaking. Seal the plate and shake at 800 RPM for 60 minutes at 25°C. Causality: 60 minutes is empirically determined to be sufficient for the thermodynamic equilibrium of piperidine derivatives.

-

Step 4: Phase Separation. Centrifuge the plate at 3000 x g for 15 minutes. Causality: Centrifugation breaks any micro-emulsions formed during shaking, ensuring clean phase boundaries.

-

Step 5: LC-MS/MS Quantification. Extract 50 µL from each phase, dilute with acetonitrile, and analyze via LC-MS/MS using multiple reaction monitoring (MRM).

-

Step 6: Self-Validation (Mass Balance). Calculate the total molar amount recovered in both phases. If the total recovery is < 90% of the initial input, the assay automatically flags the result as invalid.Causality: Missing mass indicates either compound aggregation at the interface, binding to the plastic plate, or chemical instability, requiring a transition to glass vials.

Self-validating workflow for Shake-Flask LogD determination.

Protocol 2: Parallel Reductive Amination for Library Generation

To exploit the secondary amine, reductive amination is the preferred method for generating diverse libraries without introducing the rigid sp2 character of an amide bond.

-

Step 1: Imine Formation. Combine N-tert-butylpiperidine-4-carboxamide (1.0 eq) and a target aldehyde (1.2 eq) in 1,2-dichloroethane (DCE). Add acetic acid (0.1 eq). Causality: The mild acid catalyzes imine formation by protonating the carbonyl oxygen, making it more electrophilic, without fully protonating the basic piperidine nitrogen.

-

Step 2: Reduction. After 2 hours, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). Causality: NaBH(OAc)3 is chosen over NaBH4 because it is mild enough to selectively reduce the imine in the presence of unreacted aldehydes, preventing the formation of primary alcohols.

-

Step 3: Self-Validating Scavenging. Add polymer-supported benzaldehyde (to scavenge unreacted piperidine) and polymer-supported carbonate (to neutralize acid and scavenge borate salts). Shake for 4 hours, then filter. Causality: This solid-phase scavenging system eliminates the need for aqueous workup or chromatography. The purity of the filtrate is immediately checked by LC-MS; if purity is >95%, the protocol self-validates the efficiency of the scavengers.

References

-

N-tert-butylpiperidine-4-carboxamide | C10H20N2O | CID 7175833 , PubChem,[Link]

- 1-[m-carboxamido(hetero)

Sources

- 1. US9428456B2 - 1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivatives - Google Patents [patents.google.com]

- 2. N-tert-butylpiperidine-4-carboxamide | C10H20N2O | CID 7175833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-tert-butylpiperidine-4-carboxamide | 86542-86-1 [sigmaaldrich.com]

Synthesis Pathways for N-tert-butylpiperidine-4-carboxamide: A Comprehensive Technical Guide

Executive Summary & Strategic Importance

N-tert-butylpiperidine-4-carboxamide (CAS: 86542-86-1) is a highly versatile, orthogonally functionalizable building block widely utilized in modern medicinal chemistry[1]. Characterized by its rigid piperidine core and a sterically hindered tert-butyl carboxamide moiety, this compound serves as a critical intermediate in the synthesis of complex bioactive molecules. Its structural topology is particularly favored in the development of GPCR ligands, such as melanocortin-4 receptor (MC-4R) agonists[2], and kinase inhibitors, including orally available naphthyridine protein kinase D inhibitors[3].

The primary synthetic challenge in generating this molecule lies in the amide coupling step. The steric bulk of the tert-butylamine nucleophile significantly retards the reaction rate, necessitating highly optimized activation strategies to prevent intermediate degradation and ensure high atom economy. This whitepaper details the causal logic, quantitative data, and self-validating experimental protocols required to synthesize N-tert-butylpiperidine-4-carboxamide with high purity and yield.

Retrosynthetic Analysis & Mechanistic Grounding

The most reliable and scalable synthesis of N-tert-butylpiperidine-4-carboxamide relies on a two-step sequence: N-protection/Amidation followed by Deprotection .

The Steric Challenge of Amidation

Direct coupling of tert-butylamine to piperidine-4-carboxylic acid is highly inefficient due to the bulky tertiary carbon adjacent to the primary amine. When standard carbodiimide coupling reagents (e.g., DCC) are used, the carboxylic acid is converted into an O-acylurea intermediate. Because the nucleophilic attack by tert-butylamine is sterically hindered and slow, the O-acylurea intermediate has sufficient time to undergo an irreversible intramolecular rearrangement into an unreactive N-acylurea, drastically reducing the yield.

Reagent Selection Causality

To overcome this, uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are employed. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation (anchimeric assistance) via hydrogen bonding with the incoming tert-butylamine. This pre-organization accelerates the amidation step, effectively bypassing the steric penalty.

Deprotection Dynamics

The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen prevents unwanted self-condensation (polymerization) during the amidation step[4]. The subsequent removal of the Boc group using Trifluoroacetic acid (TFA) proceeds via an E1-like mechanism. The generation of gaseous byproducts (isobutylene and CO₂) drives the reaction to absolute completion according to Le Chatelier's principle, yielding the target compound as a TFA salt, which is subsequently free-based[4].

Caption: Synthesis workflow of N-tert-butylpiperidine-4-carboxamide via Boc-protection strategy.

Quantitative Data: Coupling Reagent Efficacy

The selection of the coupling reagent directly dictates the efficiency of the workflow. The table below summarizes the quantitative performance of various coupling systems when reacting 1-Boc-piperidine-4-carboxylic acid with tert-butylamine,[5].

| Coupling System | Active Intermediate Formed | Epimerization Risk | Post-Reaction Byproduct Removal | Typical Yield (%) |

| DCC / HOBt | OBt Ester | Moderate | Filtration of insoluble DCU | 60 - 70% |

| EDC / HOBt | OBt Ester | Low | Simple aqueous wash | 75 - 85% |

| HATU / DIPEA | OAt Ester | Very Low | Simple aqueous wash | > 90% |

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems, incorporating specific quality control checkpoints to ensure protocol integrity.

Step 1: Synthesis of 1-Boc-N-tert-butylpiperidine-4-carboxamide

-

Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq, 10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Activation : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30.0 mmol) followed by HATU (1.2 eq, 12.0 mmol). Stir the mixture at 25 °C for 15 minutes. Validation Check: The solution will transition to a pale yellow color, indicating the formation of the HOAt active ester.

-

Coupling : Add tert-butylamine (1.5 eq, 15.0 mmol) dropwise via syringe. Stir the reaction at 25 °C for 12 hours.

-

Workup : Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

-

Isolation : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a white solid.

Step 2: Boc-Deprotection to Target Compound

-

Cleavage : Dissolve the crude 1-Boc-N-tert-butylpiperidine-4-carboxamide in Dichloromethane (DCM) to a 0.5 M concentration. Cool the flask to 0 °C using an ice bath.

-

Acid Addition : Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise. Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours. Validation Check: Vigorous effervescence (isobutylene/CO₂ gas evolution) confirms active carbamate cleavage.

-

Neutralization : Concentrate the reaction mixture in vacuo to remove excess TFA. Redissolve the resulting viscous oil in DCM (50 mL) and wash with 1M aqueous NaOH until the aqueous layer reaches pH > 10.

-

Final Isolation : Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent to yield N-tert-butylpiperidine-4-carboxamide as an off-white powder.

-

Quality Control (QC) :

-

LC-MS : Confirm product identity via mass spectrometry. The expected monoisotopic mass is 184.157 Da; look for the [M+H]⁺ peak at m/z ~185.2[6].

-

Downstream Applications in Medicinal Chemistry

Once synthesized, the secondary amine of the piperidine ring serves as a versatile nucleophile for downstream functionalization. It is frequently subjected to S_NAr (nucleophilic aromatic substitution) or Palladium-catalyzed cross-coupling reactions to append complex heteroaryl scaffolds[3].

Caption: Integration of the synthesized piperidine building block into drug discovery pipelines.

For instance, coupling this building block with 1-chloronaphthyridine derivatives yields potent, orally available Protein Kinase D inhibitors used in oncology research[3]. Similarly, its incorporation into acylated piperidine frameworks has been proven to generate highly selective melanocortin-4 receptor (MC-4R) agonists, addressing metabolic and sexual dysfunction disorders[2].

References

-

PubChem. "N-tert-butylpiperidine-4-carboxamide | C10H20N2O | CID 7175833".[Link]

-

Journal of Pharmaceutical Sciences and Biomedical Research. "Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4- Carboxylic Acid Methyl Ester". [Link]

-

ACS Publications. "Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors". [Link]

- European Patent Office. "EP1773338 B1 - Acylated piperidine derivatives as melanocortin-4 receptor agonists".

Sources

- 1. N-tert-butylpiperidine-4-carboxamide | 86542-86-1 [sigmaaldrich.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jpsbr.org [jpsbr.org]

- 6. N-tert-butylpiperidine-4-carboxamide | C10H20N2O | CID 7175833 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological activity of N-tert-butylpiperidine-4-carboxamide derivatives

Targeting the Atypical Chemokine Receptor 3 (ACKR3/CXCR7): Biological Activity and Therapeutic Potential of N-tert-Butylpiperidine-4-Carboxamide Derivatives

Executive Summary

The atypical chemokine receptor 3 (ACKR3), formerly known as CXCR7, has emerged as a critical pharmacological target in oncology, autoimmune disorders, and cardiovascular diseases. Unlike classical G-protein-coupled receptors (GPCRs), CXCR7 operates primarily as a scavenger receptor, regulating the extracellular gradients of its endogenous ligands, CXCL11 and CXCL12. The discovery of the N-tert-butylpiperidine-4-carboxamide scaffold has revolutionized the development of small-molecule modulators targeting this axis. This technical guide explores the structure-activity relationships (SAR), biological activity, and experimental validation protocols for these derivatives.

Mechanistic Rationale: The CXCR7/CXCL12 Axis

Classical chemokine receptors (e.g., CXCR4) signal through Gαi proteins to induce calcium mobilization and chemotaxis. In contrast, CXCR7 is "atypical." It binds with an affinity nearly ten times higher than CXCR4 but fails to couple to G-proteins. Instead, ligand binding induces robust β-arrestin recruitment, leading to rapid receptor internalization and lysosomal degradation of the chemokine. By acting as a "sink" for CXCL12, CXCR7 indirectly modulates CXCR4 signaling, creating a complex regulatory network essential for cell survival, migration, and immune cell homing.

N-tert-butylpiperidine-4-carboxamide derivatives, such as the clinical candidate, act as insurmountable antagonists of this process. By occupying the orthosteric binding pocket, these compounds prevent CXCL12 binding and subsequent β-arrestin recruitment, thereby increasing extracellular CXCL12 levels and shifting the signaling dynamic back toward CXCR4.

Fig 1: CXCR7/ACKR3 signaling pathway and point of pharmacological intervention.

Pharmacological Profiling & Structure-Activity Relationship (SAR)

The provides an optimal balance of basicity, steric bulk, and hydrogen-bonding capability required for high-affinity CXCR7 binding.

-

The Piperidine Ring: The basic nitrogen (pKa ~9) is protonated at physiological pH, allowing it to form a critical salt bridge with conserved acidic residues (e.g., Asp97) deep within the CXCR7 transmembrane bundle.

-

The Carboxamide Linker: Acts as a rigid hydrogen-bond donor/acceptor pair, orienting the molecule and locking it into the active conformation.

-

The N-tert-Butyl Group: Provides significant steric bulk and lipophilicity, filling a hydrophobic sub-pocket in the receptor. This bulk prevents rapid dissociation, contributing to the insurmountable antagonism and long residence time (e.g., ACT-1004-1239 has a half-life of ~10 minutes on the receptor).

Quantitative Pharmacological Data

| Compound | Target | Modulator Type | Potency (nM) | Key Pharmacological Feature |

| ACT-1004-1239 | CXCR7 | Antagonist | 3.2 (IC₅₀) | Orally bioavailable; dose-dependently increases plasma CXCL12. |

| LN6023 (Cmpd 27) | CXCR7 | Agonist | 69.0 (EC₅₀) | Reduces P-selectin expression; potent platelet modulation. |

| VUF11207 | CXCR7 | Agonist | 44.0 (EC₅₀) | High-efficacy tool compound for β-arrestin recruitment assays. |

Experimental Workflows: Validating CXCR7 Modulation

Because CXCR7 does not trigger classical G-protein signaling, traditional secondary messenger assays (cAMP, IP3, or Calcium flux) yield false negatives. To accurately quantify the biological activity of N-tert-butylpiperidine-4-carboxamide derivatives, researchers must utilize proximity-based assays that directly measure β-arrestin recruitment. The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is the gold standard, providing a self-validating, ratiometric readout that normalizes for cell density and expression variability.

Fig 2: Hit-to-lead experimental workflow for evaluating CXCR7 modulators.

Step-by-Step Protocol: Ratiometric NanoBRET β-Arrestin Recruitment Assay

Objective: Quantify the IC₅₀ of CXCR7 antagonists using a self-validating proximity assay.

-

Cell Line Engineering & Seeding:

-

Action: Plate HEK293T cells stably co-expressing CXCR7-NanoLuc (donor) and β-Arrestin2-HaloTag (acceptor) at 20,000 cells/well in a 384-well white microplate.

-

Causality: White plates maximize signal reflection. Stable co-expression ensures a consistent stoichiometric ratio between the receptor and arrestin, eliminating transient transfection artifacts that skew dynamic range.

-

-

HaloTag Fluorophore Labeling:

-

Action: Incubate cells with HaloTag NanoBRET 618 Ligand (100 nM) for 18 hours at 37°C. Include a designated "no-ligand" control well.

-

Causality: The covalent binding of the fluorophore to the HaloTag creates the acceptor complex. The "no-ligand" control is a critical self-validating step to measure background donor bleed-through, ensuring the final BRET ratio is purely interaction-driven.

-

-

Compound Pre-Incubation:

-

Action: Add the N-tert-butylpiperidine-4-carboxamide derivative in a 10-point dose-response curve (10 pM to 10 μM) and incubate for 30 minutes at 37°C.

-

Causality: Because these derivatives exhibit insurmountable antagonism, pre-incubation is strictly required to allow the compound to achieve binding equilibrium before the high-affinity endogenous ligand is introduced.

-

-

Agonist Challenge:

-

Action: Add CXCL12 at its predetermined EC₈₀ concentration (typically ~3 nM) and incubate for 15 minutes.

-

Causality: Using the EC₈₀ rather than a saturating dose ensures the assay remains highly sensitive to competitive and allosteric inhibition, providing an accurate IC₅₀.

-

-

Substrate Addition & Ratiometric Detection:

-

Action: Add Nano-Glo substrate. Read the plate immediately on a luminescence microplate reader equipped with dual filters (460 nm for NanoLuc, 618 nm for HaloTag).

-

Causality: Calculate the BRET ratio (Emission 618 / Emission 460). This ratiometric calculation inherently corrects for well-to-well variations in cell number or viability, guaranteeing the trustworthiness of the quantitative data.

-

Therapeutic Applications and In Vivo Efficacy

The robust biological activity of the N-tert-butylpiperidine-4-carboxamide scaffold translates to profound in vivo efficacy across multiple indications:

-

Autoimmune Diseases (Multiple Sclerosis): In Experimental Autoimmune Encephalomyelitis (EAE) models, oral administration of ACT-1004-1239 (up to 100 mg/kg) dose-dependently increases plasma CXCL12 concentrations[1]. This target engagement reduces the infiltration of monocytes, dendritic cells, and T-cells into the central nervous system, significantly improving clinical disease scores and promoting remyelination.

-

Cardiovascular & Thrombotic Disorders: Certain agonist derivatives (e.g.,) have demonstrated the ability to modulate platelet degranulation, reducing P-selectin expression by up to 97%. This highlights the versatility of the piperidine-4-carboxamide scaffold in cardiovascular drug discovery, specifically for platelet-mediated thrombosis.

References

- Title: US9428456B2 - 1-[m-carboxamido(hetero)

-

Title: Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist ACT-1004-1239 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Absorption, Metabolism, and Excretion of ACT-1004-1239, a First-In-Class CXCR7 Antagonist: In Vitro, Preclinical, and Clinical Data Source: Frontiers in Pharmacology / PubMed Central URL: [Link]

-

Title: Novel Small-Molecule Atypical Chemokine Receptor 3 (ACKR3) Agonists: Design, Synthesis, and Pharmacological Evaluation Source: ChemRxiv URL: [Link]

Sources

Unlocking the Pharmacophore: Structure-Activity Relationship (SAR) Studies of N-tert-Butylpiperidine-4-Carboxamides

Executive Summary

The piperidine-4-carboxamide scaffold is a highly privileged motif in modern medicinal chemistry, serving as the structural backbone for a diverse array of therapeutic agents. Specifically, the N-tert-butylpiperidine-4-carboxamide moiety offers a unique combination of conformational rigidity, metabolic stability, and precise spatial occupation of lipophilic binding pockets. This technical guide explores the structure-activity relationship (SAR) of this scaffold, contrasting its utility as an allosteric anchor in G-protein coupled receptors (GPCRs) with its role as a highly tunable core in antiviral protease inhibitors.

The Chemical Logic of the Scaffold

The utility of N-tert-butylpiperidine-4-carboxamide lies in its distinct physicochemical properties. As a central pharmacophore, the piperidine ring acts as a basic, saturated spacer that can adopt well-defined chair conformations, projecting substituents in predictable equatorial or axial vectors.

The addition of the tert-butyl group at the carboxamide nitrogen serves three critical functions in drug design:

-

Steric Shielding: The bulky aliphatic tert-butyl group physically blocks metabolic enzymes (e.g., amidases and cytochrome P450s) from accessing the amide bond, drastically improving the compound's in vivo half-life[1].

-

Conformational Locking: The steric clash between the tert-butyl group and the piperidine ring restricts the rotational freedom of the amide bond, locking the molecule into a specific bioactive conformation.

-

Hydrophobic Anchoring: The highly lipophilic nature of the tert-butyl group allows it to desolvate efficiently and anchor deeply into hydrophobic pockets, such as the transmembrane (TM) bundles of GPCRs[2].

SAR Case Study: Divergent Optimization for Viral Proteases vs. GPCRs

To understand the SAR of this scaffold, we must examine how modifications at the carboxamide nitrogen dictate target selectivity. We contrast two major therapeutic areas: SARS-CoV-2 Papain-Like Protease (PLpro) inhibitors and CXCR7 modulators.

SARS-CoV-2 PLpro Inhibitors (The "5c" and "3k" Series)

The SARS-CoV-2 PLpro enzyme is essential for viral replication and immune evasion (via deubiquitination and deISGylation)[3]. High-throughput screening and subsequent SAR campaigns identified piperidine-4-carboxamides as potent, non-covalent inhibitors[4].

In this context, the piperidine core sits at the entrance of the active site, while the carboxamide nitrogen substituent must engage the highly flexible and polar Blocking Loop 2 (BL2) [5].

-

SAR Insight: When the carboxamide nitrogen is substituted with a bulky aliphatic group like tert-butyl, binding affinity drops significantly. The BL2 loop requires specific π−π stacking or hydrogen-bond interactions to stabilize the closed conformation of the enzyme[6]. Therefore, replacing the tert-butyl group with aromatic moieties (e.g., 2-methoxypyridin-4-ylmethyl in compound 5c , or benzyl in compound 3k ) yields sub-micromolar potency[7].

PLpro signaling pathway and inhibition by piperidine-4-carboxamides.

CXCR7 Modulators in Oncology

Conversely, the N-tert-butylpiperidine-4-carboxamide moiety is perfectly suited for GPCR targets like CXCR7, a chemokine receptor implicated in tumor angiogenesis and metastasis[2].

-

SAR Insight: Unlike the solvent-exposed BL2 loop of PLpro, the allosteric binding sites of GPCRs are buried within the lipophilic transmembrane helices. Here, the tert-butyl group acts as an ideal hydrophobic anchor. Patent literature (US9428456B2) demonstrates that utilizing the exact N-tert-butylpiperidine-4-carboxamide building block yields potent CXCR7 modulators capable of disrupting the CXCL12-CXCR7 axis[2]. The steric bulk prevents the molecule from washing out of the lipid bilayer, while the piperidine nitrogen serves as a vector to attach substituted benzyl or heteroaryl groups that interact with the extracellular loops.

Quantitative SAR Summary

| Compound Series | Carboxamide Substituent | Piperidine N-Substituent | Target | Potency | Key SAR Observation |

| PLpro "5c" Analog | tert-butyl | (R)-1-(naphthalen-1-yl)ethyl | SARS-CoV-2 PLpro | >10 µM | Aliphatic bulk poorly tolerated in polar BL2 loop. |

| PLpro "5c" | 2-methoxypyridin-4-ylmethyl | (R)-1-(naphthalen-1-yl)ethyl | SARS-CoV-2 PLpro | IC50: 0.81 µM | Aromatic H-bond acceptor optimal for BL2 stacking. |

| CXCR7 Modulator | tert-butyl | 3-(2-chlorophenyl)acetyl-benzyl | CXCR7 (GPCR) | <100 nM | Bulky aliphatic group anchors tightly in TM pocket. |

| NBTI Gyrase (844) | tert-butyl | Substituted oxazolidinone | M. abscessus Gyrase | MIC <1 µM | tert-butyl prevents rapid amide hydrolysis in vivo. |

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following self-validating protocols detail the synthesis of the N-tert-butylpiperidine-4-carboxamide scaffold and its subsequent biological evaluation.

Chemical Synthesis Workflow

The synthesis relies on a convergent approach, utilizing reductive amination to functionalize the piperidine nitrogen, followed by a sterically demanding amide coupling[7].

Protocol: Synthesis of N-tert-butyl-1-(aryl)piperidine-4-carboxamides

-

Reductive Amination: Dissolve ethyl piperidine-4-carboxylate (1.0 eq) and the desired aryl ketone/aldehyde (1.1 eq) in anhydrous THF. Add Titanium(IV) isopropoxide ( Ti(OiPr)4 ) (2.0 eq) and stir at 0°C for 2 hours to form the imine intermediate. Add sodium triacetoxyborohydride ( NaBH(OAc)3 ) (1.5 eq) and stir at room temperature for 12 hours. Quench with saturated NaHCO3 and extract with EtOAc.

-

Ester Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF/H2O. Add LiOH· H2O (3.0 eq) and stir at room temperature until TLC indicates complete consumption of the starting material (approx. 4 hours). Acidify to pH 4 with 1M HCl, extract with DCM, and concentrate to yield the carboxylic acid.

-

Amide Coupling (Causality Note): Standard coupling reagents (e.g., EDCI) often fail or produce low yields when reacting with highly sterically hindered amines like tert-butylamine. Therefore, use HATU. Dissolve the carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester, then add tert-butylamine (1.5 eq). Stir for 12 hours.

-

Validation: Purify via preparative HPLC. Validate the structure using high-resolution LC-MS (monitoring for the [M+H]+ peak) and 1H-NMR (specifically looking for the distinct 9-proton singlet at ~1.3 ppm corresponding to the tert-butyl group).

Synthetic workflow for N-tert-butylpiperidine-4-carboxamide derivatives.

Biological Evaluation: FRET-Based PLpro Enzymatic Assay

To evaluate the SAR of synthesized derivatives against viral targets, a continuous kinetic FRET assay is employed using the fluorogenic substrate Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC)[3].

Protocol:

-

Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 5 mM DTT). DTT is critical to maintain the catalytic cysteine of PLpro in its reduced, active state.

-

Enzyme Incubation: Dilute recombinant SARS-CoV-2 PLpro to a final concentration of 50 nM in assay buffer. Dispense 20 µL per well into a 384-well black microplate. Add 5 µL of the piperidine-4-carboxamide inhibitor (serially diluted in DMSO, final DMSO concentration ≤ 1%) and incubate for 30 minutes at 25°C to allow non-covalent equilibrium binding.

-

Substrate Addition: Initiate the reaction by adding 25 µL of Ub-AMC substrate (final concentration 1 µM).

-

Kinetic Measurement: Immediately monitor fluorescence (Excitation: 345 nm, Emission: 445 nm) continuously for 30 minutes using a microplate reader.

-

Data Analysis: Calculate initial velocities from the linear portion of the progress curves. Plot relative activity versus inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 .

Conclusion

The N-tert-butylpiperidine-4-carboxamide scaffold exemplifies the delicate balance of steric, electronic, and conformational parameters required in rational drug design. While the bulky tert-butyl group provides exceptional metabolic stability and hydrophobic anchoring for GPCR targets like CXCR7, SAR studies in viral proteases (PLpro) dictate that this aliphatic bulk must be exchanged for aromatic substituents to satisfy the specific hydrogen-bonding and π -stacking requirements of the active site loops. Understanding these nuanced structure-activity relationships allows medicinal chemists to rapidly repurpose and optimize this privileged scaffold across disparate therapeutic areas.

References

-

Ratia, K., et al. "A noncovalent class of papain-like protease/deubiquitinase inhibitors blocks SARS virus replication." Proc. Natl. Acad. Sci. U.S.A. 2008.

-

Ghosh, A. K., et al. "Structure-Based Design, Synthesis, and Biological Evaluation of a Series of Novel and Reversible Inhibitors for the Severe Acute Respiratory Syndrome−Coronavirus Papain-Like Protease." Journal of Medicinal Chemistry 2009.

-

Calleja, D. J., et al. "Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors." Frontiers in Chemistry 2022.

-

US Patent 9428456B2. "1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivatives." Google Patents.

-

Beuchel, A., et al. "Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors." ACS Medicinal Chemistry Letters 2022.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US9428456B2 - 1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivatives - Google Patents [patents.google.com]

- 3. Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. X-ray Structural and Biological Evaluation of a Series of Potent and Highly Selective Inhibitors of Human Coronavirus Papain-like Proteases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-tert-butylpiperidine-4-carboxamide: Synthesis, Properties, and Potential Applications in Drug Discovery

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions have cemented its status as a privileged scaffold in medicinal chemistry. Within this broad class of compounds, N-tert-butylpiperidine-4-carboxamide emerges as a molecule of interest, not necessarily as an end-product therapeutic, but as a crucial building block and structural fragment in the design of novel bioactive agents.

This technical guide provides a comprehensive overview of N-tert-butylpiperidine-4-carboxamide, from its synthesis and physicochemical properties to its potential applications in modern drug discovery. The insights presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their research endeavors.

Synthesis Methodologies: A Rational Approach to N-tert-butylpiperidine-4-carboxamide

A robust and scalable synthesis of N-tert-butylpiperidine-4-carboxamide is paramount for its utilization in research and development. A common and efficient strategy involves the coupling of a suitably protected piperidine-4-carboxylic acid with tert-butylamine. The following multi-step synthesis is a well-established and reliable method.

Step 1: Protection of the Piperidine Nitrogen

The secondary amine of the starting material, isonipecotic acid (piperidine-4-carboxylic acid), is nucleophilic and can interfere with the subsequent amide bond formation. Therefore, the first step is the protection of this nitrogen atom. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in various reaction conditions and its facile removal under acidic conditions[1].

The protection is typically achieved by reacting isonipecotic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base, such as sodium hydroxide or triethylamine, in a suitable solvent system like a mixture of water and THF[1][2].

Step 2: Amide Bond Formation

With the piperidine nitrogen protected, the carboxylic acid moiety of N-Boc-piperidine-4-carboxylic acid can be selectively coupled with tert-butylamine. The formation of an amide bond is a cornerstone of organic synthesis, and numerous coupling reagents have been developed to facilitate this transformation with high efficiency and minimal side reactions[3][4].

For this specific transformation, a common and effective method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress side reactions and minimize racemization if chiral centers were present[3][5]. The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

Step 3: Deprotection of the Piperidine Nitrogen

The final step is the removal of the Boc protecting group to yield the target compound, N-tert-butylpiperidine-4-carboxamide. This is readily accomplished by treating the Boc-protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid in an organic solvent like dioxane or methanol.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for N-tert-butylpiperidine-4-carboxamide.

Physicochemical Properties

A summary of the key physicochemical properties of N-tert-butylpiperidine-4-carboxamide is presented in the table below, with data sourced from the PubChem database[6].

| Property | Value |

| Molecular Formula | C10H20N2O |

| Molecular Weight | 184.28 g/mol |

| IUPAC Name | N-tert-butylpiperidine-4-carboxamide |

| CAS Number | 86542-86-1 |

| Appearance | Solid (predicted) |

| XLogP3 | 0.6 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

Potential Applications in Drug Discovery

While N-tert-butylpiperidine-4-carboxamide itself may not be a potent therapeutic agent, its structural motifs are present in numerous biologically active compounds. This makes it a valuable scaffold for the synthesis of compound libraries for high-throughput screening and a key intermediate in the development of targeted therapies.

A Scaffold for Novel Therapeutics

The piperidine carboxamide core is a versatile template that can be functionalized at the piperidine nitrogen and potentially at other positions on the ring to generate a diverse range of chemical entities. This diversity is crucial in the early stages of drug discovery for identifying hit compounds.

Caption: N-tert-butylpiperidine-4-carboxamide as a scaffold for drug discovery.

Inspiration from Structurally Related Compounds

The potential utility of this scaffold is underscored by the biological activities of related piperidine carboxamides:

-

Antimalarial Agents : A series of piperidine carboxamides have been identified as potent and species-selective inhibitors of the Plasmodium falciparum proteasome, demonstrating efficacy in mouse models of malaria[7]. This suggests that derivatives of N-tert-butylpiperidine-4-carboxamide could be explored for the development of novel antimalarial drugs.

-

Kinase Inhibitors : Piperidine carboxamide derivatives have shown significant antitumor activity and have been investigated as potential anaplastic lymphoma kinase (ALK) inhibitors[8]. The modular nature of the N-tert-butylpiperidine-4-carboxamide scaffold allows for the systematic modification of substituents to optimize binding to kinase targets.

-

Central Nervous System (CNS) Agents : The piperidine ring is a common feature in many CNS-active drugs. The physicochemical properties of N-tert-butylpiperidine-4-carboxamide, such as its moderate lipophilicity (XLogP3 = 0.6)[6], make it an attractive starting point for the design of agents intended to cross the blood-brain barrier.

Experimental Protocols

Synthesis of 1-Boc-piperidine-4-carboxylic acid

-

To a stirred solution of isonipecotic acid (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium hydroxide (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Acidify the reaction mixture with a 1M solution of hydrochloric acid to a pH of 2-3.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-piperidine-4-carboxylic acid as a white solid[1][2].

Synthesis of tert-butyl 1-(tert-butoxycarbonyl)piperidine-4-carboxamide

-

Dissolve 1-Boc-piperidine-4-carboxylic acid (1 equivalent), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and tert-butylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 16-24 hours.

-

Dilute the reaction mixture with DCM and wash sequentially with a 5% aqueous solution of citric acid, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Synthesis of N-tert-butylpiperidine-4-carboxamide

-

Dissolve the tert-butyl 1-(tert-butoxycarbonyl)piperidine-4-carboxamide (1 equivalent) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-tert-butylpiperidine-4-carboxamide.

Conclusion

N-tert-butylpiperidine-4-carboxamide represents a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis and the proven track record of the piperidine carboxamide scaffold in a variety of therapeutic areas make it an attractive starting point for the design and synthesis of novel drug candidates. The methodologies and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their quest for the next generation of therapeutics.

References

-

László, G., & Gábor, T. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2819-2833. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7175833, N-tert-butylpiperidine-4-carboxamide. Retrieved from [Link]

-

Adlington, R. M., Baldwin, J. E., Catterick, D., & Pritchard, G. J. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 4879-4885. [Link]

- CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. (2012).

-

Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(11), 1368-1382.e10. [Link]

-

May, C., Downey, C., Power, J. D., & Kavanagh, P. V. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Drug Testing and Analysis, 12(9), 1387-1392. [Link]

- Patel, R. P., & Patel, H. V. (2015). Synthesis and Biological Evaluation of Novel 1-[2-(2-tert-Butylcarbamoyl-benzoylamino)-alkyl acyl]-piperidine-4-carboxylic acid methyl ester Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(12), 5135-5142.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

The Role of Tert-butyl N-piperidin-4-ylcarbamate in Modern Pharmaceutical Synthesis. (2026, March 7). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Sharma, A., & Kumar, S. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(4), 427-436. [Link]

- US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof. (2022).

-

László, G., & Gábor, T. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. ResearchGate. [Link]

-

Li, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(7), 105934. [Link]

-

A convenient synthesis of N-Boc-4-formylpiperidine. (2025, August 6). ResearchGate. [Link]

-

Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. growingscience.com [growingscience.com]

- 5. jpsbr.org [jpsbr.org]

- 6. N-tert-butylpiperidine-4-carboxamide | C10H20N2O | CID 7175833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

N-tert-Butylpiperidine-4-Carboxamide as a Privileged Scaffold for Dopamine Reuptake Inhibition: A Technical Whitepaper

Executive Summary

The development of targeted monoamine reuptake inhibitors (MRIs) remains a cornerstone in the pharmacotherapy of neurodevelopmental and psychiatric conditions, including ADHD, major depressive disorder, and narcolepsy. Clinical efficacy in these domains often relies on, which elevate extracellular catecholamines by blocking their synaptic clearance.

Within medicinal chemistry, has emerged as a highly tunable, privileged chemical building block. The piperidine ring provides the essential basic nitrogen required for monoamine transporter engagement, while the N-tert-butyl carboxamide moiety acts as a critical spatial determinant. As a Senior Application Scientist, I have structured this guide to dissect the structure-activity relationship (SAR), the mechanistic causality of this scaffold, and the self-validating experimental protocols required to evaluate its efficacy as a dopamine reuptake inhibitor (DRI).

Pharmacological Landscape & Mechanism of Action

The Target: Dopamine Transporter (DAT)

DAT is a sodium-chloride dependent symporter responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic terminal. Inhibiting DAT prolongs dopaminergic signaling at postsynaptic D1 and D2 receptors.

Mechanistic Causality of the Scaffold

The interaction between piperidine-4-carboxamide derivatives and the central binding site (S1 site) of DAT is governed by strict structural requirements:

-

The Salt Bridge : The basic nitrogen of the piperidine ring must be protonated at physiological pH to form a critical salt bridge with the Asp79 residue located in Transmembrane Domain 1 (TM1) of DAT.

-

Steric Bulk and Selectivity : The causality behind utilizing an N-tert-butyl group lies in its steric bulk. The extracellular vestibule of DAT contains a hydrophobic sub-pocket that is slightly more voluminous than the homologous pockets in the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). The bulky tert-butyl group perfectly occupies this DAT-specific cavity. In SERT and NET, this bulk introduces severe steric clash, preventing optimal binding. Thus, the N-tert-butyl substitution acts as a selectivity filter, shifting the pharmacological profile from a broad-spectrum triple reuptake inhibitor (TRI) to a highly selective DRI, a phenomenon supported by structural studies on.

Mechanism of DAT blockade by N-tert-butylpiperidine-4-carboxamide, elevating synaptic dopamine.

Structure-Activity Relationship (SAR) Data

To illustrate the impact of the N-amide substitution on transporter selectivity, the following table summarizes representative quantitative binding affinities ( Ki ) for functionalized piperidine-4-carboxamides across the three primary monoamine transporters.

| Compound Derivative | Amide Substituent (R-group) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity Ratio (SERT/DAT) |

| Analog A | -CH₃ (Methyl) | 450 | 120 | 85 | 0.26 (Prefers SERT/NET) |

| Analog B | -CH₂-Ph (Benzyl) | 12 | 15 | 25 | 1.25 (Non-selective TRI) |

| Target Scaffold | -C(CH₃)₃ (tert-Butyl) | 45 | 1800 | 950 | 40.0 (Highly DAT Selective) |

Data Interpretation: The transition from a small methyl group to a bulky tert-butyl group results in a 40-fold preference for DAT over SERT, validating the steric exclusion hypothesis.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate N-tert-butylpiperidine-4-carboxamide derivatives, we employ a two-tiered in vitro screening workflow.

High-throughput screening workflow for evaluating monoamine reuptake inhibitor candidates.

Protocol 1: Radioligand Binding Assay (DAT Affinity)

Objective: Determine the equilibrium dissociation constant ( Ki ) of the compound at human DAT. Causality & Self-Validation: We utilize [³H]WIN 35,428 because it is a conformationally restricted cocaine analogue that binds exclusively to the outward-facing state of DAT—the exact target conformation for reuptake inhibitors. To ensure the system is self-validating, non-specific binding (NSB) is defined using 10 µM mazindol. If the radioligand signal in the mazindol control wells exceeds 10% of total binding, it indicates filter degradation or ligand impurity, automatically invalidating the assay run.

Step-by-Step Method:

-

Membrane Preparation: Harvest HEK293 cells stably expressing hDAT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

-

Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM[³H]WIN 35,428, and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M).

-

Equilibration: Incubate the microplate at 4°C for 2 hours. Causality: 4°C prevents ligand degradation and receptor internalization while allowing steady-state equilibrium to be reached.

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged piperidine ligands.

-

Quantification: Wash filters three times with ice-cold buffer, extract into scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol 2: In Vitro Dopamine Reuptake Assay (Functional Inhibition)

Objective: Measure the functional transport inhibition ( IC50 ) of the compound. Causality & Self-Validation: Binding affinity ( Ki ) does not guarantee functional inhibition; a compound could act as a substrate (releaser) rather than an inhibitor. Measuring the actual intracellular accumulation of [³H]Dopamine confirms functional reuptake blockade. To make the assay self-validating, we run a parallel control plate at 4°C. Because active transport is temperature-dependent and passive diffusion is not, subtracting the 4°C signal from the 37°C signal isolates true DAT-mediated transport, eliminating false positives caused by membrane leakage.

Step-by-Step Method:

-

Cell Preparation: Seed hDAT-HEK293 cells in 24-well plates and culture until 80% confluent.

-

Pre-incubation: Wash cells twice with warm Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate with the test compound for 15 minutes at 37°C to allow complete target engagement.

-

Uptake Initiation: Add 20 nM [³H]Dopamine supplemented with 100 µM ascorbic acid and 10 µM pargyline. Causality: Ascorbic acid prevents the rapid aqueous oxidation of dopamine, while pargyline inhibits Monoamine Oxidase (MAO), preventing the intracellular degradation of the internalized radioligand.

-

Termination: After exactly 10 minutes, terminate uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer (halting transporter kinetics instantly).

-

Lysis and Counting: Solubilize the cells in 1% SDS for 30 minutes. Transfer the lysate to vials containing scintillation fluid and quantify the intracellular [³H]Dopamine.

References

-

PubChem. "N-tert-butylpiperidine-4-carboxamide | C10H20N2O | CID 7175833". National Center for Biotechnology Information. URL:[Link]

-

Biomolecules & Therapeutics. "Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors". URL:[Link]

-

Cleveland Clinic. "Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs)". URL:[Link]

Engineering Allostery: Exploring the N-tert-butylpiperidine-4-carboxamide Scaffold as an M1 Muscarinic Agonist

Executive Summary

The M1 muscarinic acetylcholine receptor (mAChR) is a highly validated therapeutic target for addressing cognitive deficits in Alzheimer’s disease and the negative symptoms of schizophrenia ()[1]. Historically, the clinical development of M1 agonists has been severely hindered by the high sequence conservation of the orthosteric acetylcholine-binding site across the five mAChR subtypes (M1-M5) ()[2]. Activation of peripheral M2 and M3 receptors by non-selective orthosteric agonists (e.g., xanomeline) leads to dose-limiting cholinergic adverse effects, such as bradycardia and gastrointestinal distress ()[3].

To circumvent this, modern drug discovery has pivoted toward targeting topographically distinct, less conserved allosteric sites ()[4]. Among the emerging chemical spaces, the N-tert-butylpiperidine-4-carboxamide scaffold represents a highly tunable pharmacophore for driving M1 allosteric agonism. This whitepaper deconstructs the structural logic, mechanistic pharmacology, and self-validating experimental workflows required to evaluate this scaffold.

Structural Rationale: The Scaffold Logic

Why utilize a piperidine-4-carboxamide core? The design is rooted directly in the spatial and electrostatic requirements of the mAChR allosteric vestibule.

-

The Piperidine Core : Acts as a semi-rigid vector. It projects the functional groups into the allosteric pocket situated above the orthosteric site (opposite to Trp101), providing the necessary scaffolding without steric clashing ()[4].

-

The Carboxamide Linkage : Provides critical hydrogen bond donors and acceptors. These interact with residues in the third extracellular loop (ECL3) and transmembrane domain VII, which are highly variable among mAChR subtypes, thereby conferring exquisite M1 selectivity ()[5].

-

The tert-Butyl Group : The bulky, hydrophobic tert-butyl moiety serves a dual purpose. First, it anchors the molecule in a lipophilic sub-pocket of the allosteric vestibule. Second, its steric bulk physically prevents the molecule from sliding deeper into the orthosteric site, locking the receptor in an active conformation without competing with endogenous acetylcholine ()[6].

Diagram 3: Structural rationale of the N-tert-butylpiperidine-4-carboxamide scaffold.

Mechanistic Profiling: Proving Allostery

To classify N-tert-butylpiperidine-4-carboxamide derivatives as true allosteric agonists, we must prove causality: we must demonstrate they activate the receptor without binding the orthosteric site. This requires a self-validating experimental system based on radioligand dissociation kinetics.

If a compound is an orthosteric agonist, it will competitively and completely displace an orthosteric radioligand like [³H]N-methylscopolamine ([³H]NMS). However, an allosteric agonist will yield an incomplete displacement curve (plateauing above 0%) and will significantly retard the dissociation rate of [³H]NMS from the receptor ()[6]. This occurs because the allosteric ligand traps the radioligand in the orthosteric pocket by altering the receptor's conformation, providing direct, causal proof of allostery.

Diagram 1: Gq/11-mediated signaling cascade triggered by M1 allosteric agonism.

Experimental Workflows: A Self-Validating System

To systematically validate the scaffold, the following protocols must be executed in sequence.

Protocol 1: Radioligand Binding and Dissociation Kinetics

Rationale : Chinese Hamster Ovary (CHO) cells stably expressing human M1 (CHO-hM1) are utilized because they lack endogenous muscarinic receptors, eliminating background noise and ensuring that any observed signaling is exclusively M1-mediated ()[7]. Step-by-Step Methodology :

-

Membrane Preparation : Harvest CHO-hM1 cells and homogenize in ice-cold assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate membranes.

-

Equilibration : Incubate 10 µg of membrane protein with 0.5 nM [³H]NMS (orthosteric antagonist) for 60 minutes at 37°C to reach equilibrium.

-

Dissociation Initiation : Add a high concentration (10 µM) of the test compound or atropine (control) to initiate dissociation.

-

Time-Course Sampling : Filter samples rapidly through GF/B glass fiber filters at specific time points (0, 5, 10, 30, 60, 120 minutes).

-

Validation Check : If the test compound is allosteric, the dissociation half-life (t₁/₂) of[³H]NMS will be significantly prolonged compared to the atropine control ()[6].

Protocol 2: High-Throughput Intracellular Calcium Mobilization

Rationale : M1 is a Gq/11-coupled receptor. Activation leads to Phospholipase C (PLC) cleavage of PIP₂ into IP₃, which triggers calcium release from the endoplasmic reticulum. Fluo-4, a calcium-sensitive fluorescent dye, provides a direct, real-time readout of functional efficacy ()[1]. Step-by-Step Methodology :

-

Cell Seeding : Plate CHO-hM1 cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates and incubate overnight.

-

Dye Loading : Remove media and add 50 µL of 2 µM Fluo-4 AM dye in assay buffer. Incubate for 45 minutes at 37°C, then wash twice to remove extracellular dye.

-

Baseline Reading : Measure baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds using a fluorometric imaging plate reader (FLIPR).

-

Agonist Addition : Inject varying concentrations (0.1 nM to 100 µM) of the test compound.

-

Validation Check : A true allosteric agonist will induce a calcium spike in the absence of acetylcholine. To verify it is not a false positive, pre-treatment with the orthosteric antagonist atropine should block the signal, proving the response is receptor-mediated ()[7].

Protocol 3: Electrophysiological Validation in Hippocampal Slices

Rationale : In vitro cell assays do not guarantee physiological relevance. M1 activation in the hippocampus potentiates NMDA receptor currents, which is critical for learning and memory ()[3]. Step-by-Step Methodology :

-

Slice Preparation : Prepare 300 µm coronal hippocampal slices from wild-type mice.

-

Patch-Clamp Setup : Perform whole-cell patch-clamp recordings on CA1 pyramidal neurons using a holding potential of -70 mV.

-

Compound Perfusion : Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing 1 µM of the test compound.

-

Validation Check : Observe the potentiation of evoked NMDA excitatory postsynaptic currents (EPSCs). The compound should increase EPSC amplitude without altering basal excitatory synaptic transmission, confirming M1-specific cognitive-enhancing potential ()[3].

Diagram 2: Step-by-step experimental workflow for validating M1 allosteric agonists.

Quantitative Data Summary

The table below synthesizes the expected pharmacological profile of the optimized N-tert-butylpiperidine-4-carboxamide scaffold against established reference compounds.

| Compound Class / Ligand | Binding Site | M1 Affinity (Ki, nM) | M1 Efficacy (Emax % vs ACh) | M2-M5 Activity | [³H]NMS Dissociation Rate |

| Acetylcholine (ACh) | Orthosteric | ~10 - 50 | 100% (Full) | High (Non-selective) | Unaltered |

| Xanomeline | Orthosteric | ~2 - 10 | 85% (Partial) | High (Non-selective) | Unaltered |

| AC-42 | Allosteric | ~100 - 300 | 60% (Partial) | Inactive | Significantly Retarded |

| TBPB | Allosteric | ~50 - 150 | 75% (Partial) | Inactive | Significantly Retarded |

| N-tert-butylpiperidine-4-carboxamide | Allosteric | ~40 - 120 | 70 - 80% (Partial) | Inactive | Significantly Retarded |

Table 1: Comparative pharmacological profiling of muscarinic ligands. Emax values are normalized to the maximal response of acetylcholine in calcium mobilization assays.

Conclusion

The N-tert-butylpiperidine-4-carboxamide scaffold offers a highly rationalized approach to M1 receptor activation. By exploiting the topographically distinct allosteric vestibule, this chemotype bypasses the sequence homology constraints of the orthosteric site. Through rigorous, self-validating methodologies—ranging from radioligand dissociation kinetics to hippocampal patch-clamp electrophysiology—researchers can definitively confirm the allosteric nature and therapeutic viability of these compounds for neurodegenerative and psychiatric disorders.

References

-

Title : Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models Source : PubMed (NIH) URL :[Link]

-

Title : The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site Source : PubMed (NIH) URL :[Link]

-

Title : Contrasting effects of allosteric and orthosteric agonists on m1 muscarinic acetylcholine receptor internalization and down-regulation Source : PubMed (NIH) URL : [Link]

-

Title : Novel selective allosteric activator of the M1 muscarinic acetylcholine receptor regulates amyloid processing and produces antipsychotic-like activity in rats Source : PubMed (NIH) URL :[Link]

-

Title : Probing the Molecular Mechanism of Interaction Between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the Muscarinic M(1) Receptor: Direct Pharmacological Evidence That AC-42 Is an Allosteric Agonist Source : PubMed (NIH) URL :[Link]

-

Title : From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease Source : PubMed (NIH) URL :[Link]

-

Title : Development of a Highly Potent, Novel M5 Positive Allosteric Modulator (PAM) Demonstrating CNS Exposure: 1-((1H-Indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380) Source : ACS Publications URL :[Link]

Sources

- 1. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel selective allosteric activator of the M1 muscarinic acetylcholine receptor regulates amyloid processing and produces antipsychotic-like activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contrasting effects of allosteric and orthosteric agonists on m1 muscarinic acetylcholine receptor internalization and down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Comprehensive Protocol for the Synthesis of N-tert-butylpiperidine-4-carboxamide

Introduction & Mechanistic Rationale

The synthesis of N-tert-butylpiperidine-4-carboxamide (CAS: 86542-86-1) is a fundamental transformation in medicinal chemistry, often utilized to generate privileged scaffolds for drug discovery [1]. The target molecule features a secondary piperidine amine and a sterically hindered tert-butyl carboxamide.

To achieve high yields and prevent unwanted polymerization or side reactions, a two-step synthetic strategy is employed:

-

Amide Coupling: The selective amidation of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1-Boc-isonipecotic acid) with tert-butylamine. We utilize EDC·HCl and HOBt as the coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt subsequently attacks this intermediate to form a stable, yet highly amine-reactive OBt-ester, preventing side reactions such as N-acylurea formation [2].

-

Acidic Deprotection: The removal of the Boc protecting group using Trifluoroacetic Acid (TFA). The acid catalyzes the cleavage of the carbamate, releasing isobutylene gas and carbon dioxide, leaving the piperidine nitrogen as a TFA salt [3]. Subsequent basification yields the free amine.

This protocol is designed as a self-validating system: the workup steps are chemically orthogonal, ensuring that unreacted starting materials are systematically eliminated through simple acid-base liquid-liquid extractions.

Reagents and Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount |

| 1-Boc-piperidine-4-carboxylic acid | Starting Material | 229.27 | 1.0 | 2.29 g |

| tert-Butylamine | Nucleophile | 73.14 | 1.2 | 0.88 g (1.26 mL) |

| EDC·HCl | Coupling Agent | 191.70 | 1.5 | 2.88 g |

| HOBt (anhydrous) | Additive | 135.12 | 1.5 | 2.03 g |

| DIPEA | Base | 129.24 | 3.0 | 3.88 g (5.23 mL) |

| Dichloromethane (DCM) | Solvent | 84.93 | N/A | 100 mL |

| Trifluoroacetic Acid (TFA) | Deprotecting Agent | 114.02 | Excess | 20 mL |

Visualizing the Synthetic Logic

Figure 1: Two-step synthesis workflow for N-tert-butylpiperidine-4-carboxamide.

Figure 2: Mechanistic pathway of the EDC/HOBt-mediated amide coupling.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Boc-N-tert-butylpiperidine-4-carboxamide

Causality Check:tert-Butylamine is sterically hindered. Pre-activating the carboxylic acid with EDC/HOBt prior to the addition of the amine ensures that the active ester is fully formed, maximizing the reaction trajectory toward the desired amide rather than unreactive salts.

-

Activation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperidine-4-carboxylic acid (2.29 g, 10.0 mmol) in anhydrous DCM (100 mL).

-

Reagent Addition: Add EDC·HCl (2.88 g, 15.0 mmol) and HOBt (2.03 g, 15.0 mmol) to the stirring solution.

-

Basification: Introduce DIPEA (5.23 mL, 30.0 mmol) dropwise. Note: DIPEA neutralizes the HCl salt of EDC and ensures the reaction environment remains basic, keeping the carboxylic acid deprotonated and ready for activation. Stir the mixture at room temperature (RT) for 15 minutes.

-

Coupling: Add tert-butylamine (1.26 mL, 12.0 mmol) dropwise via syringe. Cap the flask under a nitrogen atmosphere and stir at RT for 12 hours.

-

Orthogonal Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash with 1M aqueous HCl (2 × 50 mL). Purpose: Protonates and removes unreacted tert-butylamine, DIPEA, and EDC byproducts into the aqueous layer.

-

Wash with saturated aqueous NaHCO₃ (2 × 50 mL). Purpose: Deprotonates and removes unreacted starting carboxylic acid and HOBt.

-

Wash with brine (50 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a white solid.

-

Step 2: Boc Deprotection and Free Base Isolation

Causality Check: TFA cleavage leaves the piperidine nitrogen protonated as a trifluoroacetate salt, which is highly water-soluble. Aggressive basification (pH > 10) is strictly required to neutralize this salt and partition the free amine back into the organic phase.

-

Acidic Cleavage: Dissolve the crude 1-Boc-N-tert-butylpiperidine-4-carboxamide in DCM (40 mL). Slowly add TFA (10 mL) while stirring at 0 °C to mitigate the mild exotherm.

-

Reaction: Remove the ice bath and stir the solution at RT for 2 hours. Monitor the disappearance of the starting material via TLC (eluent: 5% MeOH in DCM).

-

Concentration: Once complete, concentrate the reaction mixture under reduced pressure to remove the majority of the volatile TFA. Co-evaporate with toluene (2 × 20 mL) to remove residual trace acid.

-

Basification & Extraction: Redissolve the resulting thick oil in DCM (50 mL). Transfer to a separatory funnel and slowly add 1M aqueous NaOH until the aqueous layer reaches pH > 10.

-

Isolation: Extract the aqueous layer with additional DCM (2 × 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the target N-tert-butylpiperidine-4-carboxamide as a solid.

Analytical Characterization

To validate the integrity of the final product, compare the synthesized material against the following expected analytical benchmarks.

| Analytical Method | Expected Result / Signal | Structural Correlation |

| LC-MS (ESI+) | m/z 185.1 [M+H]⁺ | Confirms the molecular weight (184.28 g/mol ) of the target product. |

| ¹H NMR (CDCl₃) | δ 5.20 (br s, 1H) | Amide N-H proton. |

| ¹H NMR (CDCl₃) | δ 3.10 (dt, 2H) | Equatorial protons adjacent to the piperidine nitrogen. |

| ¹H NMR (CDCl₃) | δ 2.60 (td, 2H) | Axial protons adjacent to the piperidine nitrogen. |

| ¹H NMR (CDCl₃) | δ 2.10 (tt, 1H) | Methine proton (C-H) alpha to the carboxamide carbonyl. |

| ¹H NMR (CDCl₃) | δ 1.35 (s, 9H) | Nine equivalent protons of the tert-butyl group. |

References

- US Patent US9428456B2. (2016). 1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivatives. Google Patents.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]

High-Sensitivity Quantification of N-tert-butylpiperidine-4-carboxamide: A Comprehensive Analytical Framework

Executive Summary & Analytical Challenges

N-tert-butylpiperidine-4-carboxamide (CAS: 86542-86-1; Formula: C₁₀H₂₀N₂O) is a critical aliphatic heterocyclic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including direct thrombin inhibitors and antipsychotics .

From an analytical perspective, quantifying this compound presents a significant challenge: it completely lacks a conjugated π-electron system or aromatic ring . Consequently, it exhibits negligible ultraviolet (UV) absorbance above 210 nm. Traditional HPLC-UV methods are highly susceptible to baseline drift and matrix interference at such low wavelengths, rendering them inadequate for robust quantification .

To establish a self-validating, high-fidelity analytical framework, this application note details two orthogonal methodologies driven by the specific quantification goal:

-

HPLC-CAD (Charged Aerosol Detection) for bulk purity and assay (>0.1% w/w).

-

LC-MS/MS (Tandem Mass Spectrometry) for trace-level bioanalysis and genotoxic impurity screening (pg/mL to ng/mL).

Mechanistic Rationale & Experimental Causality

Detector Selection Logic

-

Why CAD for Bulk Assay? Charged Aerosol Detection provides a uniform, mass-dependent response for all non-volatile analytes, independent of their optical properties. For an aliphatic amine like N-tert-butylpiperidine-4-carboxamide, CAD delivers superior linearity and sensitivity compared to Evaporative Light Scattering Detection (ELSD) or low-wavelength UV .

-

Why LC-MS/MS for Trace Analysis? The piperidine nitrogen (a secondary amine) is highly basic (pKa ~10.5). In a low-pH environment, it readily accepts a proton, making it an ideal candidate for highly sensitive Electrospray Ionization in positive mode (ESI+). Tandem mass spectrometry (MRM) filters out matrix noise, providing absolute specificity .

Chromatographic Causality

The basicity of the piperidine ring dictates the chromatographic strategy. At neutral pH, the protonated amine interacts strongly with residual silanols on standard silica-based C18 columns, causing severe peak tailing and poor recovery.

-

For CAD: We utilize a high-pH mobile phase (pH 10.0) with a hybrid-silica column. This suppresses the ionization of the amine, rendering the molecule neutral and hydrophobic, ensuring sharp peak shapes and strong retention.

-

For LC-MS/MS: We utilize a low-pH mobile phase (0.1% Formic Acid) to guarantee maximum protonation for ESI+. To counteract the resulting poor retention of the polar ion, a polar-embedded C18 or HILIC column is employed.

Caption: Analytical decision tree and method selection logic for N-tert-butylpiperidine-4-carboxamide.

Experimental Protocols

Protocol A: HPLC-CAD for Bulk Purity Assay

This protocol is designed as a self-validating system for routine QA/QC environments.

Step 1: Sample Preparation

-

Accurately weigh 10.0 mg of N-tert-butylpiperidine-4-carboxamide reference standard.

-

Dissolve in 10.0 mL of Diluent (50:50 Water:Acetonitrile) to create a 1.0 mg/mL stock.

-

Critical Step: Use polypropylene autosampler vials . Aliphatic amines are prone to adsorptive losses on the active silanol sites of standard glass vials, which compromises quantitative accuracy.

Step 2: Chromatographic Conditions

-

Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm). Rationale: Ethylene-bridged hybrid (BEH) particle technology resists dissolution at high pH.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

-